molecular formula C24H31N5O B264889 N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Cat. No. B264889
M. Wt: 405.5 g/mol
InChI Key: RRIMYOYFXSMBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, also known as BPN14770, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. It is a selective inhibitor of phosphodiesterase-4D (PDE4D) and has shown promising results in preclinical studies.

Mechanism of Action

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway and enhances synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased cAMP levels and PKA activity in the brain
- Reduced amyloid-beta levels and tau phosphorylation in mouse models of Alzheimer's disease
- Enhanced synaptic plasticity and long-term potentiation (LTP)
- Anti-inflammatory effects, including reduced levels of pro-inflammatory cytokines

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its selectivity for PDE4D, which minimizes off-target effects and reduces the risk of adverse events. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for chronic dosing in preclinical studies. However, one limitation of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its relatively low potency compared to other PDE4 inhibitors, which may require higher doses for therapeutic efficacy.

Future Directions

There are several future directions for research on N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, including:
- Clinical trials in patients with Alzheimer's disease and Fragile X syndrome
- Investigation of the potential therapeutic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in other neurological disorders, such as Parkinson's disease and schizophrenia
- Optimization of the pharmacokinetic properties and potency of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide to improve its therapeutic efficacy
- Development of biomarkers to monitor the pharmacodynamic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in clinical trials
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Synthesis Methods

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide involves several steps, including the coupling of 4-phenylpiperazine with 1-propyl-1H-benzimidazole-5-carboxylic acid, followed by the protection of the resulting intermediate and subsequent reduction to yield the final product. The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been described in detail in a patent application filed by Tetra Discovery Partners, the company that developed the drug.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been extensively studied in preclinical models of cognitive impairment, including mouse models of Alzheimer's disease and Fragile X syndrome. In these studies, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has also been shown to have potential therapeutic effects in other neurological disorders, such as Parkinson's disease and schizophrenia.

properties

Product Name

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Molecular Formula

C24H31N5O

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[(4-phenylpiperazin-1-yl)methyl]-1-propylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C24H31N5O/c1-3-12-29-22-11-10-19(25-24(30)4-2)17-21(22)26-23(29)18-27-13-15-28(16-14-27)20-8-6-5-7-9-20/h5-11,17H,3-4,12-16,18H2,1-2H3,(H,25,30)

InChI Key

RRIMYOYFXSMBCQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.